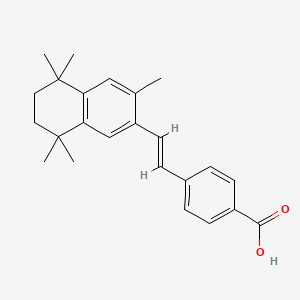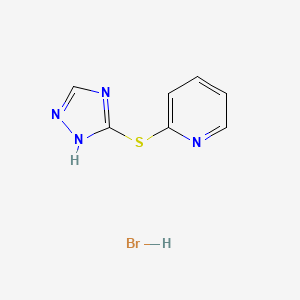
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is a chemical compound that features a pyridine ring substituted with a 1H-1,2,4-triazol-3-ylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide typically involves the reaction of 2-chloropyridine with 1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the triazole group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole group.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The triazole group can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes or disrupt cellular processes. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
類似化合物との比較
Similar Compounds
- 2-(1H-1,2,4-Triazol-3-yl)pyridine
- 3-(2-Pyridyl)-1H-1,2,4-triazole
- 2-(2H-[1,2,4]Triazol-3-yl)-pyridine
Uniqueness
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is unique due to the presence of the thio group, which can enhance its reactivity and binding affinity in various chemical and biological contexts
特性
CAS番号 |
103654-41-7 |
|---|---|
分子式 |
C7H7BrN4S |
分子量 |
259.13 g/mol |
IUPAC名 |
2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H6N4S.BrH/c1-2-4-8-6(3-1)12-7-9-5-10-11-7;/h1-5H,(H,9,10,11);1H |
InChIキー |
HIJRNULYGRXVER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)SC2=NC=NN2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


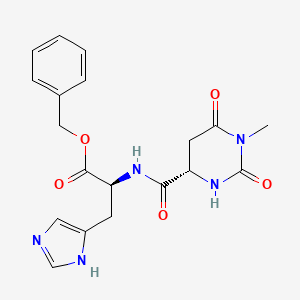
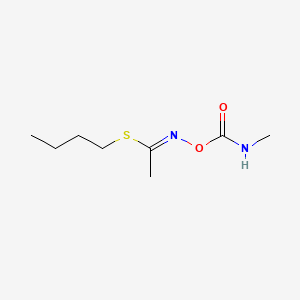
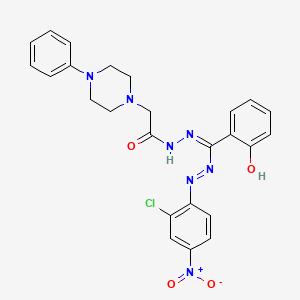
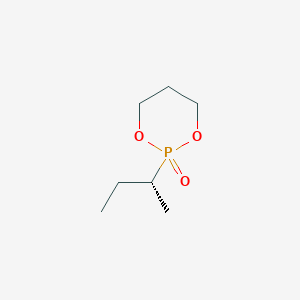

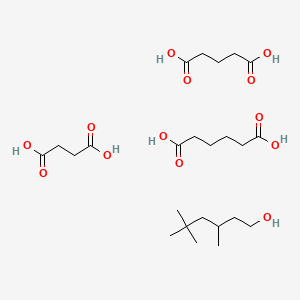
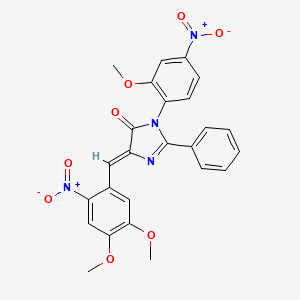
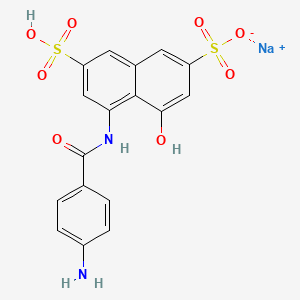
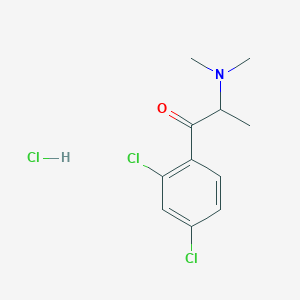
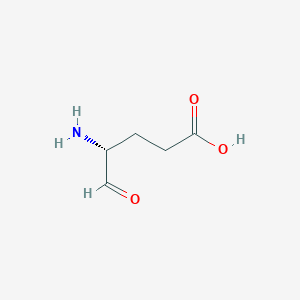

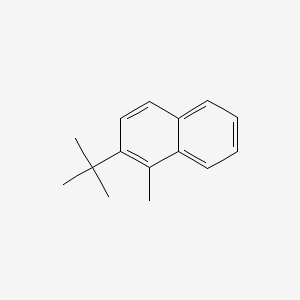
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
